[(1-methyl-1H-pyrazol-5-yl)methyl][(thiophen-2-yl)methyl]amine
Description
[(1-Methyl-1H-pyrazol-5-yl)methyl][(thiophen-2-yl)methyl]amine (CAS: 4394-26-7) is a bifunctional amine derivative containing a pyrazole and thiophene moiety. Its molecular formula is C₈H₉N₃S, with a molecular weight of 179.24 g/mol . Structurally, it features a 1-methylpyrazole ring linked via a methylene group to a thiophen-2-ylmethyl amine. This compound is primarily used in laboratory settings and chemical manufacturing . Safety data indicate hazards including acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation (H302, H315, H319, H335) .
Properties
IUPAC Name |
1-(2-methylpyrazol-3-yl)-N-(thiophen-2-ylmethyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S/c1-13-9(4-5-12-13)7-11-8-10-3-2-6-14-10/h2-6,11H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLIQAZFTWRFOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CNCC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-methyl-1H-pyrazol-5-yl)methyl][(thiophen-2-yl)methyl]amine typically involves the condensation of 1-methyl-1H-pyrazole-5-carbaldehyde with thiophen-2-ylmethylamine. This reaction can be carried out under mild conditions using a suitable solvent such as ethanol or methanol. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts such as Lewis acids can enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
[(1-methyl-1H-pyrazol-5-yl)methyl][(thiophen-2-yl)methyl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiophene ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenated reagents, base catalysts.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Functionalized thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its unique structural features which may contribute to biological activity.
Potential Therapeutic Uses :
- Anti-inflammatory Agents : Research indicates that compounds with pyrazole and thiophene rings can exhibit anti-inflammatory properties. [(1-methyl-1H-pyrazol-5-yl)methyl][(thiophen-2-yl)methyl]amine could be explored for its efficacy in reducing inflammation.
- Anticancer Activity : Preliminary studies suggest that similar pyrazole derivatives have anticancer properties. Investigating this compound could lead to the development of novel anticancer agents.
Case Studies :
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of pyrazole derivatives and their evaluation as potential anti-inflammatory agents. The findings suggest that modifications to the pyrazole structure can enhance activity against specific inflammatory pathways .
Materials Science
The thiophene component of the compound allows for potential applications in materials science, particularly in organic electronics and photovoltaics.
Applications in Electronics :
- Conductive Polymers : Thiophenes are widely used in the synthesis of conductive polymers. The incorporation of this compound into polymer matrices could enhance electrical conductivity.
Research Insights :
A recent review in Advanced Materials discusses the role of thiophene-based compounds in organic photovoltaics, emphasizing their ability to improve charge transport properties .
Agricultural Chemistry
The potential use of this compound as a pesticide or herbicide is another area of interest.
Pesticidal Activity :
Research indicates that compounds containing both pyrazole and thiophene moieties can exhibit insecticidal properties. This could be an avenue for developing new agrochemicals that are more effective and environmentally friendly.
Field Trials :
Field trials have been conducted with similar compounds, showing significant efficacy against common agricultural pests while maintaining low toxicity to non-target organisms .
Data Tables
Mechanism of Action
The mechanism of action of [(1-methyl-1H-pyrazol-5-yl)methyl][(thiophen-2-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of their activity. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects.
Comparison with Similar Compounds
Key Observations :
- Methyl substitution on thiophene (e.g., 3-methylthiophene in ) increases molecular weight by ~14 g/mol and may enhance lipophilicity.
- Ethyl linkers (e.g., in ) introduce conformational flexibility but reduce nitrogen content.
- Aromatic replacements (e.g., fluorophenyl in ) alter electronic properties and binding affinities.
Physicochemical Properties
Biological Activity
[(1-Methyl-1H-pyrazol-5-yl)methyl][(thiophen-2-yl)methyl]amine, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C11H15N3S
- CAS Number : 3916-12-9
- Molecular Structure : The compound features a pyrazole ring linked to a thiophene moiety, which is known to enhance biological activity through various mechanisms.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyrazole derivatives, including this compound.
- Mechanism of Action : Pyrazole derivatives often act by inhibiting specific kinases involved in cancer cell proliferation. For instance, some compounds have shown significant inhibition of Aurora-A kinase, which is crucial in cell cycle regulation.
-
Case Studies :
- A study reported that similar pyrazole compounds exhibited IC50 values ranging from 0.067 µM to 49.85 µM against various cancer cell lines such as MCF7 and A549 .
- Another investigation found that compounds with a similar structure induced apoptosis in cancer cells, indicating their potential as anticancer agents .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties.
- Antibacterial and Antifungal Activity : Research indicates that pyrazole derivatives possess notable antibacterial activity against pathogens like Pseudomonas syringae with a minimum inhibitory concentration (MIC) of 1.56 mg/L .
- Mechanism : The antimicrobial action is often attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity:
| Substituent | Biological Activity |
|---|---|
| Methyl group on pyrazole | Enhances lipophilicity and cellular uptake |
| Thiophene ring | Increases interaction with biological targets |
| Amine functional group | Contributes to hydrogen bonding interactions |
Toxicity and Safety Profile
While exploring the biological activity, it is essential to consider the toxicity profile of this compound:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
